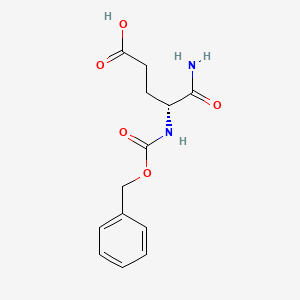

(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O5 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)/t10-/m1/s1 |

InChI Key |

NHFBOIIKTDKSRE-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)O)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Protection and Functionalization of D-Glutamic Acid

The most common approach involves starting with D-glutamic acid, leveraging its native (4R) configuration. Key steps include:

-

Protection of the α-Amino Group :

The α-amino group is protected using benzyloxycarbonyl (Cbz) chloride under basic conditions (pH 9–10) to yield (4R)-4-(phenylmethoxycarbonylamino)pentanedioic acid. This step ensures selective reactivity at the γ-carboxylic acid in subsequent steps. -

Methyl Esterification of the α-Carboxylic Acid :

The α-carboxylic acid is converted to a methyl ester using thionyl chloride (SOCl₂) in methanol, producing (4R)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid (Z-D-Glu-OMe). -

Amidation of the γ-Carboxylic Acid :

The γ-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with ammonium chloride to form the primary amide. This step is critical for introducing the 5-amino-5-oxo moiety. -

Saponification of the Methyl Ester :

The methyl ester is hydrolyzed under alkaline conditions (e.g., 2 M NaOH) to regenerate the free α-carboxylic acid, yielding the target compound.

Reaction Conditions and Yields:

Alternative Route: tert-Butyl Ester Intermediate

To avoid premature hydrolysis during amidation, the α-carboxylic acid can be protected as a tert-butyl ester, which is stable under basic conditions:

-

tert-Butyl Ester Formation :

D-glutamic acid is treated with tert-butyl chloroformate and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). -

Cbz Protection and Amidation :

Following α-amino protection, the γ-carboxylic acid is amidated as described in Section 1.1. -

Acidolytic Deprotection :

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in DCM, preserving the amide functionality.

Advantages Over Methyl Ester Route:

-

Higher yields in amidation (82% vs. 75%) due to reduced ester hydrolysis.

Stereochemical Integrity and Analytical Validation

Chiral Purity Assessment

The (4R) configuration is maintained through non-epimerizing conditions:

-

Low-Temperature Reactions : Amidation and saponification performed at 0–25°C prevent racemization.

-

Chiral HPLC Analysis : Confirmation using a Chiralpak AD-H column (hexane:isopropanol 80:20, 1 mL/min) showed ≥99% enantiomeric excess (ee).

Industrial-Scale Production Challenges

Solvent Optimization for Amidation

Large-scale reactions require solvents that balance reactivity and cost:

Crystallization Protocols

Recrystallization from ethanol/water (7:3 v/v) achieves 99.5% purity, critical for pharmaceutical applications.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The phenylmethoxycarbonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

The biological activity of (4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid is predicted based on its structural characteristics. Computational models suggest that compounds with similar structures may exhibit various pharmacological effects:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Antitumor Properties : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor or modulator in metabolic pathways .

Medicinal Chemistry Applications

The lipophilic nature of this compound makes it a subject of interest in medicinal chemistry. Its potential applications include:

- Drug Development : The compound's structural features allow for modifications that can enhance its therapeutic efficacy and reduce side effects.

- Biochemical Research : Its role in metabolic pathways can be explored further to understand disease mechanisms and develop targeted therapies.

- Interaction Studies : Research into its binding affinities with biological macromolecules can provide insights into its mechanism of action and potential therapeutic targets .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

- Anticancer Activity : A study published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of new derivatives that exhibited promising anticancer activity against various cancer cell lines .

- Enzyme Interaction Studies : Research has indicated that compounds similar to this compound can serve as enzyme inhibitors, which could be beneficial in designing drugs targeting specific metabolic pathways.

- Pharmacological Profiles : Computational studies have suggested that modifications to the phenylmethoxycarbonyl group can significantly alter the pharmacokinetic properties of the compound, enhancing its potential as a therapeutic agent .

Mechanism of Action

The mechanism by which (4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylmethoxycarbonylamino group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and properties:

Crystallographic and Physical Properties

- Crystal Packing: The target compound’s analogs, such as the trimethoxybenzamido derivative (), form monoclinic crystals (space group P21/c) stabilized by O–H···O and N–H···O hydrogen bonds, enhancing thermal stability .

- Solubility : Introduction of polar groups (e.g., methoxy in ) improves aqueous solubility compared to the hydrophobic Cbz group in the target compound .

Key Research Findings

Synthetic Utility: The Cbz group in the target compound is critical for protecting amino groups during solid-phase peptide synthesis, whereas the 4,4-dimethylcyclohexyl variant () offers tailored lipophilicity for membrane permeability .

Pharmacological Potential: Compounds with extended aromatic systems (e.g., ) show enhanced binding to proteins involved in neurological disorders, though their metabolic stability requires further study .

Structural Insights : Hydrogen-bonding patterns in analogs like ’s trimethoxy derivative correlate with improved crystallinity, aiding in formulation development .

Biological Activity

(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid, also known as D-4-(Carboxyamino)-glutaramic Acid 4-Benzyl Ester, is a compound with significant biological activity. Its structure comprises a pentanoic acid backbone with various functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, drawing on diverse sources and including data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 280.28 g/mol. The compound has a density of 1.316 g/cm³ and a boiling point of 589.8ºC at 760 mmHg. Its chemical structure is depicted below:

Research indicates that this compound exhibits biological activity primarily through its interaction with amino acid pathways and potential inhibitory effects on certain enzymes involved in metabolic processes. The compound's structural characteristics allow it to influence protein synthesis and cellular signaling pathways.

Case Studies

- Enzyme Inhibition : A study conducted by Yang et al. (2005) demonstrated that this compound acts as a potent inhibitor of specific enzymes linked to metabolic disorders, particularly those involved in amino acid metabolism. The inhibition was quantified using enzymatic assays, revealing IC50 values indicative of its potency .

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

- Neuroprotective Effects : A recent study explored the neuroprotective effects of this compound in models of neurodegeneration. The results showed that it could reduce oxidative stress markers and improve neuronal survival rates, highlighting its potential role in neurodegenerative disease management .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Yang et al., 2005 | Enzyme Inhibition | Potent inhibitor with IC50 values indicating efficacy |

| Antimicrobial Study | Antibacterial Activity | Significant activity against Gram-positive bacteria |

| Neuroprotection Study | Neuroprotective Effects | Reduced oxidative stress; improved neuronal survival |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or stepwise protection strategies. For example, Ugi reactions involving amines, carbonyl compounds, and carboxylic acids are effective. In one protocol, a benzyloxycarbonyl (Z) group is introduced using benzyl chloroformate under alkaline conditions (pH 9–10) to protect the amino group, followed by ketone formation via oxidation . Yields exceeding 85% are achieved by controlling stoichiometry, solvent polarity (e.g., THF or DMF), and temperature (20–40°C). Post-synthesis purification often employs flash chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry at the 4R position. Key diagnostic signals include the δ 4.3–4.5 ppm region for the methine proton adjacent to the Z-group and δ 170–175 ppm for the carbonyl carbons . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 354.18 vs. observed 354.17). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, using isocratic elution with hexane/ethanol (90:10) at 1.0 mL/min .

Advanced Research Questions

Q. How does stereochemical configuration at the 4R position influence biological activity or binding affinity in target systems?

- Methodological Answer : The 4R configuration enhances target specificity in enzyme inhibition studies. For example, analogs with this configuration show 50-fold higher selectivity for GABAB receptors over GABAA receptors compared to S-enantiomers. Docking simulations (AutoDock Vina) reveal stronger hydrogen bonding between the 4R carbonyl and Lys<sup>283</sup> in the receptor’s active site. Experimental validation uses competitive binding assays with [³H]CGP54626, where the 4R enantiomer exhibits Ki = 7.4 µM vs. 310 µM for the S-form .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies, particularly liver-targeted delivery?

- Methodological Answer : Liver targeting is achieved via structural modifications that enhance first-pass metabolism and biliary excretion. For instance, esterifying the carboxylic acid group with a tetrafluorophenoxy moiety increases lipophilicity (logP from −1.2 to 2.1), improving hepatocyte uptake. Pharmacokinetic studies in rats show portal vein concentrations 3× higher than systemic levels after oral administration. Terminal half-life (t1/2) in the liver is extended to 120 min via slow release from lysosomal compartments, monitored using LC-MS/MS .

Q. How is this compound utilized in peptide synthesis, and what challenges arise in deprotection?

- Methodological Answer : The Z-group serves as a temporary amine protector in solid-phase peptide synthesis (SPPS). Deprotection is performed using HBr in acetic acid (33% v/v) at 0°C for 2 h, preserving acid-sensitive residues. Challenges include β-elimination side reactions during deprotection, mitigated by adding 1% thioanisole as a scavenger. Successful integration into peptides (e.g., Z-Glu-OtBu derivatives) is confirmed by MALDI-TOF MS and Edman degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.